N-[(4-fluorophenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-[(4-Fluorophenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic scaffold. Its structure features:
- Triazolo[1,5-a]quinazoline core: This bicyclic system combines a triazole ring (with nitrogen atoms at positions 1, 2, and 3) fused to a quinazoline moiety, providing a rigid planar structure conducive to binding biological targets.
- 2,4,6-Trimethylbenzenesulfonyl group: Positioned at C3, this bulky substituent enhances steric hindrance and may influence metabolic stability or receptor selectivity.
- 4-Fluorobenzylamine: The N5 substituent introduces a fluorinated aromatic group, which typically improves lipophilicity and bioavailability compared to non-halogenated analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2S/c1-15-12-16(2)22(17(3)13-15)34(32,33)25-24-28-23(27-14-18-8-10-19(26)11-9-18)20-6-4-5-7-21(20)31(24)30-29-25/h4-13H,14H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMDTXFZAVCMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities. This compound integrates a quinazoline and triazole framework, which have been associated with various pharmacological properties including anticancer and antimicrobial activities.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Quinazoline and triazole rings.
- Substituents :
- A 4-fluorophenyl methyl group.
- A 2,4,6-trimethylbenzenesulfonyl moiety.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit significant biological activities:
-
Anticancer Activity :
- A study demonstrated that quinazoline-triazole hybrids showed promising results as acetylcholinesterase inhibitors with potential applications in treating Alzheimer's disease. The IC50 values ranged from 0.2 to 83.9 µM for various compounds in this class .
- Another research highlighted the antiproliferative effects of related compounds against different cancer cell lines, indicating that modifications in the structure could enhance or reduce activity .
- Antimicrobial Activity :
- Mechanisms of Action :
Study 1: Anticancer Evaluation
A library of quinazoline-triazole hybrid compounds was synthesized and tested for their ability to inhibit the growth of cancer cells. The results indicated that certain modifications to the side chains could lead to enhanced potency against specific cancer types.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.2 | AChE Inhibition |
| Compound B | 10.5 | HCT-116 |
| Compound C | 43.4 | T47D |
Study 2: Antibacterial Activity
In vitro studies on hydrazones derived from the trimethylbenzenesulfonyl group revealed varying degrees of antibacterial activity against standard strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Hydrazone 1 | E. coli | 15 |
| Hydrazone 2 | S. aureus | 20 |
| Hydrazone 3 | P. aeruginosa | 18 |
Scientific Research Applications
Structure and Composition
The compound features a triazole ring fused with a quinazoline structure, which is known for its biological activity. The presence of the 4-fluorophenyl and 2,4,6-trimethylbenzenesulfonyl moieties enhances its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds similar to N-[(4-fluorophenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit antimicrobial properties. A study demonstrated that derivatives of 2,4,6-trimethylbenzenesulfonyl hydrazones showed significant antibacterial activity against various strains of bacteria . This suggests potential applications in developing new antimicrobial agents.
Anticancer Properties
The quinazoline and triazole structures are known to possess anticancer properties. Compounds containing these moieties have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, triazoloquinazolines have shown promise in targeting specific cancer pathways . Further research is needed to evaluate the efficacy of this compound in this context.
Drug Design and Development
The structural characteristics of this compound make it a candidate for drug design. The incorporation of fluorine atoms can enhance metabolic stability and bioavailability. Computational studies using quantitative structure-activity relationship (QSAR) models can aid in optimizing the compound's structure for improved efficacy .
Study on Antibacterial Activity
A notable study explored the synthesis and antibacterial evaluation of a series of 2,4,6-trimethylbenzenesulfonyl hydrazones. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . This highlights the potential application of similar compounds in developing new antibiotics.
Investigation into Anticancer Effects
Another study focused on the anticancer effects of triazoloquinazoline derivatives. In vitro assays demonstrated that these compounds could inhibit the growth of various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest . Although this compound has not been specifically tested yet for anticancer activity, its structural analogs show promise.
Comparison with Similar Compounds
Bioactivity Trends
- Halogenation Effects : Chloro () and fluoro (Target, ) substituents correlate with enhanced pesticidal and anticancer activities, likely due to increased electron-withdrawing effects and improved membrane permeability .
- Substituent Positioning : Methoxy/ethoxy groups () improve aqueous solubility, whereas lipophilic groups (e.g., 3-methylphenyl in ) enhance blood-brain barrier penetration .
Pharmacokinetic Considerations
- Lipophilicity : Fluorinated analogs (Target, ) exhibit higher logP values than methoxy-substituted compounds (), suggesting prolonged half-lives but reduced solubility .
- Metabolic Stability : Bulky sulfonyl groups (e.g., 2,4,6-trimethylbenzenesulfonyl in Target) may resist cytochrome P450-mediated oxidation compared to smaller substituents .
Preparation Methods
Construction of the Quinazoline Core
The quinazoline scaffold is typically synthesized from anthranilic acid derivatives. A common strategy involves Friedel-Crafts acylation followed by cyclization. For example, anthranilic acid (1 ) reacts with acyl chlorides (e.g., butyryl chloride) in dimethylformamide (DMF) to form 2-amidobenzoic acid derivatives (2a-c ) . Subsequent treatment with acetic anhydride generates benzoxazone intermediates (3a-c ), which undergo hydrazine-mediated cyclization to yield 3-aminoquinazolinones (4a-c ) .
Key Reaction Conditions :
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Acylation : 0.045 mol acyl chloride, 0.04 mol anthranilic acid, DMF, 3 h at room temperature .
-
Cyclization : Reflux with hydrazine hydrate in ethanol for 3 h .
Formation of the Triazolo[1,5-a]Quinazoline Moiety
The triazole ring is introduced via metal-free cycloaddition or nucleophilic substitution. A two-step protocol using β-keto amides and o-carbonyl phenylazides has been reported for analogous compounds . Organocatalysts like diethylamine (10 mol%) promote the initial cyclization in dimethylsulfoxide (DMSO) at 70°C for 2 h, followed by base-mediated closure (KOH, 0.1–1.2 equiv) to form the triazoloquinoline core .
For the target compound, 3-aminoquinazolinone (4a ) reacts with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) to form 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide (5a ) . Subsequent nucleophilic displacement with 4-methyl-1,2,4-triazole-3-thiol in acetone and potassium carbonate yields the triazoloquinazoline hybrid (6a ) .
Optimization Notes :
Sulfonylation at the C-3 Position
Sulfonylation is achieved using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. In a representative procedure, the triazoloquinazoline intermediate (6a ) is treated with the sulfonyl chloride (1.2 equiv) in DCM or tetrahydrofuran (THF) with TEA or pyridine as a base . The reaction typically proceeds at 0°C to room temperature for 4–12 h, followed by aqueous workup to isolate the sulfonylated product .
Critical Parameters :
-
Base Selection : Pyridine minimizes side reactions compared to TEA .
-
Temperature Control : Lower temperatures (0–5°C) improve regioselectivity .
Introduction of the N-[(4-Fluorophenyl)methyl] Group
The final step involves reductive amination or nucleophilic substitution to attach the 4-fluorobenzylamine moiety. For instance, the sulfonylated intermediate reacts with 4-fluorobenzylamine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at room temperature . Alternatively, Mitsunobu conditions (DIAD, PPh₃) facilitate the coupling in THF .
Yield Enhancement Strategies :
-
Catalytic Systems : STAB provides higher yields (74–89%) than traditional NaBH₄ .
-
Solvent Optimization : DCE improves solubility of aromatic amines .
Comparative Analysis of Synthetic Routes
Method A prioritizes metal-free conditions, whereas Method B leverages catalytic reductive amination for higher efficiency.
Challenges and Optimization Opportunities
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Regioselectivity in Triazole Formation : Competing pathways may lead to isomeric byproducts. Using bulkier bases (e.g., DBU) or low-temperature conditions improves selectivity .
-
Sulfonylation Efficiency : Steric hindrance from 2,4,6-trimethylbenzenesulfonyl chloride reduces reaction rates. Pre-activation with N-hydroxysuccinimide (NHS) enhances electrophilicity .
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Purification Complexity : Silica gel chromatography remains the standard, but recrystallization from ethanol/water mixtures offers a scalable alternative .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions are critical?
The synthesis typically involves multi-step protocols, including:
- Nucleophilic substitution : Reacting sulfonyl chloride derivatives with fluorophenylmethylamine precursors under reflux in ethanol or DMF .
- Cyclization : Formation of the triazoloquinazoline core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization .
- Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/light petroleum) to isolate the product . Key conditions include solvent choice (DMF for solubility), temperature (60–80°C for cyclization), and catalysts (triethylamine for deprotonation) .
Q. How is the molecular structure confirmed post-synthesis?
Structural validation employs:
- 1H/13C NMR : To verify substituent positions (e.g., fluorophenyl methyl protons at δ 4.78 ppm and aromatic protons in the quinazoline ring) .
- IR spectroscopy : Detection of sulfonyl (S=O, ~1360 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 413.91 for analogous compounds) .
Advanced Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Systematic optimization includes:
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency compared to ethanol .
- Catalyst loading : Increasing triethylamine (TEA) from 1.0 to 1.5 equivalents enhances deprotonation in nucleophilic steps .
- Temperature control : Lowering cyclization temperatures (50°C vs. 80°C) reduces side-product formation in CuAAC reactions .
- In-line monitoring : TLC (e.g., ethyl acetate/light petroleum 3:7) ensures reaction completion before purification .
Q. What structural features dictate selectivity in biological assays, and how can SAR studies be designed?
Key SAR insights from analogous compounds:
- Fluorophenyl group : Enhances target binding via hydrophobic interactions (e.g., 10-fold higher activity vs. non-fluorinated analogs) .
- Trimethylbenzenesulfonyl moiety : Improves metabolic stability but may reduce solubility, necessitating logP optimization .
- Triazoloquinazoline core : Modulating substituents at position 5 (amine group) affects kinase inhibition profiles . Methodological approach :
- Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains).
- Test against enzyme panels (e.g., kinases, cytochrome P450) and use molecular docking to correlate activity with binding poses .
Q. How can contradictions in reported biological data for triazoloquinazolines be resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural impurities : Validate compound purity via HPLC (>95%) before testing .
- Cellular context : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant receptors) . Resolution strategies :
- Meta-analysis of published data to identify consensus targets.
- Use orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
